1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a bicyclic carboxamide derivative featuring a 1,8-naphthyridine core. The compound is substituted at the 1-position with a benzyl group and at the 3-carboxamide position with ethyl and m-tolyl moieties. This structural framework is commonly associated with pharmacological activity, particularly in antiviral and receptor-targeting applications . The presence of the 2-oxo group and the dual N-alkyl/aryl substitution on the carboxamide distinguishes it from related analogues, influencing both physicochemical properties and biological interactions.
Properties
IUPAC Name |
1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-27(21-13-7-9-18(2)15-21)24(29)22-16-20-12-8-14-26-23(20)28(25(22)30)17-19-10-5-4-6-11-19/h4-16H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCDBFLUCMYXSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of naphthyridine derivatives often involves multi-step reactions. For 1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, the synthetic pathway typically includes:
- Formation of the naphthyridine core through cyclization reactions.
- Substitution reactions to introduce the benzyl and ethyl groups.
- Functionalization at the carboxamide position.
Anticancer Properties
Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation in various types of cancer, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
Naphthyridine derivatives have also been recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific kinases and enzymes involved in disease pathways. For example:
- Kinase Inhibitors : Some naphthyridine derivatives are reported to inhibit phosphoinositide-dependent kinase 1 (PDK1) and cyclin-dependent kinases (CDKs), which are crucial in cancer signaling pathways.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the cytotoxic effects of naphthyridine derivatives on breast cancer cell lines, showing IC50 values around 10 μM. |
| Study 2 | Evaluated anti-inflammatory activity in a murine model of arthritis, demonstrating a reduction in paw swelling by 50% compared to control. |
| Study 3 | Assessed kinase inhibition potency, revealing that certain derivatives had IC50 values below 100 nM against PDK1. |
Research Findings
A comprehensive review of literature reveals that naphthyridine derivatives possess a range of biological activities:
- Anticancer Activity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Mechanisms : Inhibition of NF-kB signaling pathway leading to reduced expression of inflammatory mediators.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating potential as antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar 1,8-Naphthyridine-3-carboxamide Derivatives
Structural Features and Substituent Analysis
The 1,8-naphthyridine scaffold is versatile, with modifications at the 1-, 3-, and 4-positions dictating activity. Key structural comparisons include:
Key Observations :
- 1-Position Substitutions : The benzyl group in the target compound contrasts with halogenated benzyl (e.g., 4-chlorobenzyl in 5a3) or alkyl chains (e.g., 5-chloropentyl in FG160a), which may alter lipophilicity and membrane permeability .
- Carboxamide Substituents: The dual N-ethyl and N-(m-tolyl) groups in the target compound introduce steric bulk compared to mono-substituted analogues (e.g., N-(3,4-difluorobenzyl) in ). This could impact receptor-binding specificity.
Physicochemical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
